molecular formula C19H13FN2O2 B8657347 Methyl 5-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649551-01-9

Methyl 5-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate

Cat. No. B8657347
Key on ui cas rn: 649551-01-9
M. Wt: 320.3 g/mol
InChI Key: VLIVTOPSLQXGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531663B2

Procedure details

0.384 g (12 mmol) of sodium hydride, at 75% by mass in liquid petroleum jelly, is added at a temperature in the region of 20° C. under an argon atmosphere to a solution of 2.26 g.(11.7 mmol) of 5-fluoro-3-methoxycarbonyl-1H-indole in 60 cm3 of dimethylformamide. After stirring at a temperature in the region of 40° C. for 0.5 hour, 1.98 g (12 mmol) of 4-chloroquinoline are added. After stirring at a temperature in the region of 120° C. for 6 hours, the reaction mixture is poured into 200 cm3 of water and extracted with 200 cm3 of ethyl acetate. The organic phase is washed with 3 times 100 cm3 of water and is then dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 3.5 g of a brown solid which is purified by silica gel chromatography (eluent: dichloromethane). After concentrating the fractions under reduced pressure, 1.6 g of 5-fluoro-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole are obtained in the form of a beige-coloured solid melting at 172° C.
Quantity
0.384 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:13]([O:15][CH3:16])=[O:14].Cl[C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[CH:20][CH:19]=1.O>CN(C)C=O>[F:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([C:18]1[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=[CH:20][CH:19]=1)[CH:8]=[C:7]2[C:13]([O:15][CH3:16])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.384 g
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
11.7 mmol
Type
reactant
Smiles
FC=1C=C2C(=CNC2=CC1)C(=O)OC
Step Three
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring at a temperature in the region of 40° C. for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at a temperature in the region of 120° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 cm3 of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with 3 times 100 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC=1C=C2C(=CN(C2=CC1)C1=CC=NC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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